molecular formula C24H26O6 B14167297 [(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate CAS No. 57230-49-6

[(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate

Cat. No.: B14167297
CAS No.: 57230-49-6
M. Wt: 410.5 g/mol
InChI Key: NACXYLYXTFBDPA-XZOTUCIWSA-N
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Description

[(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate is a complex organic compound featuring multiple oxirane (epoxide) groups and phenylpropanoate esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate typically involves the following steps:

    Epoxidation: The starting material, a suitable diene or alkene, undergoes epoxidation using peracids such as m-chloroperoxybenzoic acid (m-CPBA) to form the oxirane rings.

    Esterification: The intermediate epoxide is then esterified with 3-phenylpropanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The oxirane rings can be oxidized to form diols using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

    Reduction: Reduction of the ester groups can be achieved using lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Osmium tetroxide (OsO4), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products Formed

    Diols: Formed from the oxidation of oxirane rings

    Alcohols: Formed from the reduction of ester groups

    Substituted Epoxides: Formed from nucleophilic substitution reactions

Scientific Research Applications

[(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Materials Science: Utilized in the development of advanced materials, including polymers and resins.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Medicinal Chemistry: Explored for its potential therapeutic properties and as a building block for drug development.

Mechanism of Action

The mechanism of action of [(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The oxirane rings can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the modulation of biological pathways and exert various effects.

Comparison with Similar Compounds

[(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate can be compared with other similar compounds, such as:

    [(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] acetate: Similar structure but with an acetate ester group instead of a phenylpropanoate group.

    [(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] benzoate: Contains a benzoate ester group, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of oxirane rings and phenylpropanoate esters, which confer distinct chemical and biological properties.

Properties

CAS No.

57230-49-6

Molecular Formula

C24H26O6

Molecular Weight

410.5 g/mol

IUPAC Name

[(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate

InChI

InChI=1S/C24H26O6/c25-21(13-11-17-7-3-1-4-8-17)29-23(19-15-27-19)24(20-16-28-20)30-22(26)14-12-18-9-5-2-6-10-18/h1-10,19-20,23-24H,11-16H2/t19-,20+,23+,24-

InChI Key

NACXYLYXTFBDPA-XZOTUCIWSA-N

Isomeric SMILES

C1[C@@H](O1)[C@@H]([C@@H]([C@@H]2CO2)OC(=O)CCC3=CC=CC=C3)OC(=O)CCC4=CC=CC=C4

Canonical SMILES

C1C(O1)C(C(C2CO2)OC(=O)CCC3=CC=CC=C3)OC(=O)CCC4=CC=CC=C4

Origin of Product

United States

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